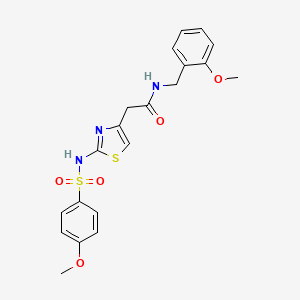

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids . This process is indicative of the potential synthetic routes that could be applied to N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, although the exact synthesis of this compound is not detailed in the provided papers. The synthesis of related compounds often involves refluxing benzothiazoles with acetic acid, which could be a step in the synthesis of the compound . Additionally, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere is mentioned, which could be relevant to the synthesis of similar acetamide compounds .

Molecular Structure Analysis

The molecular structure of related acetamide compounds shows that hydrogen bonding plays a significant role in their assembly. For instance, in N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming three hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . This suggests that the compound of interest may also form similar hydrogen bonds, which could be important for its biological activity and interactions.

Chemical Reactions Analysis

The chemical reactions involving related acetamide derivatives have not been explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can participate in C-C coupling reactions and may undergo reduction reactions . These reactions are crucial for the formation of the acetamide backbone and the introduction of various substituents that can affect the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities . The compounds displayed significant activity in urease inhibition, with some being more active than the standard used . The photophysical properties of similar acetamide crystals have also been studied, revealing the importance of hydrogen bond-associated assemblies . These properties are likely to be relevant to the compound of interest, suggesting potential antioxidant and anti-inflammatory activities, as well as interactions with biological targets through hydrogen bonding .

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

One area of application for related compounds is in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimalarial and Antiviral Activities

Sulfonamide derivatives have been investigated for their antimalarial and potential antiviral activities, including against COVID-19. Research into N-(phenylsulfonyl)acetamide derivatives revealed their reactivity with nitrogen nucleophiles, resulting in compounds with significant in vitro antimalarial activity. These compounds also showed desirable ADMET properties and did not exhibit cytotoxicity at effective concentrations (Fahim & Ismael, 2021).

Metabolic Stability Improvement

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of various heterocyclic analogues. These analogues aim to reduce or eliminate metabolic deacetylation, enhancing the compounds' metabolic stability, which is crucial for their efficacy and safety as therapeutic agents (Stec et al., 2011).

Anticonvulsant Agents

Some derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. A particular focus has been on compounds that show protection against picrotoxin-induced convulsion, with certain derivatives exhibiting significant anticonvulsive effects (Farag et al., 2012).

Mecanismo De Acción

Target of action

Thiazole derivatives are known to exhibit a wide range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups.

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. For thiazole derivatives, they often work by binding to their target, thereby modulating its function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives can have various effects, such as antimicrobial, anti-inflammatory, and antitumor activities .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-27-16-7-9-17(10-8-16)30(25,26)23-20-22-15(13-29-20)11-19(24)21-12-14-5-3-4-6-18(14)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGWPWMGIGJNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)

![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)

![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)